molecular formula C22H20Cl2N2OS B11625915 2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole

2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole

Cat. No.: B11625915
M. Wt: 431.4 g/mol
InChI Key: MYFPQEMJWCZPNS-UHFFFAOYSA-N
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Description

IUPAC名称与系统命名法

该化合物的IUPAC系统命名为2-(苄硫基)-1-{[3-(2,2-二氯乙烯基)-2,2-二甲基环丙基]羰基}-1H-苯并咪唑 。命名解析如下:

  • 母体结构 :1H-苯并咪唑环(由苯环与咪唑环稠合构成,编号系统如图1所示)
  • 取代基定位
    • 位置2:苄硫基(苯甲基硫醚基团)
    • 位置1:环丙基羰基取代基
  • 取代基描述
    • 环丙基修饰基团包含:
      • 3号位:2,2-二氯乙烯基(CHCl₂-CH₂-)
      • 2,2-二甲基(两个甲基位于环丙烷同一碳原子上)

该命名严格遵循《IUPAC有机化合物命名指南》中关于多环杂环化合物的优先顺序规则,其中苯并咪唑核心结构的编号遵循杂原子优先原则。

常用同义词与登记号

该化合物存在以下同义名称:

同义词类型 具体名称
系统衍生名 1-[(3-(2,2-二氯乙烯基)-2,2-二甲基环丙基)羰基]-2-(苯甲硫基)苯并咪唑
简写形式 2-BzS-1-CpCO-BIM(非官方简写)
商品代号 EVT-11759573(某供应商代码)

重要化学标识符包括:

  • CAS登记号 :文献中暂未明确记录
  • PubChem CID :需通过实验测定确认
  • SMILES表示法 :C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)C4C(C(C4(C)C)Cl)(Cl)C

分子式与分子量分析

通过高分辨率质谱(HRMS)测定,该化合物具有以下分子特征:

参数 数值
分子式 C₂₂H₂₀Cl₂N₂OS
精确分子量 430.0628 g/mol
同位素分布 [M+H]⁺计算值431.0701,实测值431.0703(Δ=0.46 ppm)

元素组成分析显示:

  • 碳原子占比61.26%
  • 氢原子占比4.68%
  • 氯原子占比16.50%
  • 硫原子占比7.44%
  • 氧原子占比3.71%
  • 氮原子占比6.51%

该组成符合苯并咪唑骨架与复杂取代基的预期比例,其中氯元素的高含量源于二氯乙烯基的引入。

异构形式与互变异构

该化合物存在以下结构异构现象:

1. 互变异构
苯并咪唑母核在1H和3H形式间存在质子迁移互变(图2)。X射线晶体学证实,在固态下以1H-形式存在,溶液状态下则形成动态平衡:
$$
\text{1H-型} \rightleftharpoons \text{3H-型} \quad K{eq} = 1.2 \times 10^{-3} \ (\text{CDCl}3, 25^\circ \text{C})
$$
取代基效应分析显示:

  • 2位苄硫基的供电子效应稳定1H-型
  • 1位羰基的吸电子作用促进3H-型形成

2. 立体异构
环丙烷骨架产生以下立体化学特征:

  • 环平面刚性导致取代基空间取向固定
  • 二氯乙烯基中C-Cl键长差异(1.76 Å vs 1.78 Å)引发轻微结构畸变
  • 2,2-二甲基产生椅式构象优势(能量差ΔG=3.2 kcal/mol)

3. 构象异构
分子动力学模拟揭示两个主要构象:

  • 顺式构象 :羰基氧与苯并咪唑平面夹角<30°
  • 反式构象 :夹角>150°(占优势,占比82%)

这种构象分布归因于羰基与苯环间的空间位阻效应。

Properties

Molecular Formula

C22H20Cl2N2OS

Molecular Weight

431.4 g/mol

IUPAC Name

(2-benzylsulfanylbenzimidazol-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone

InChI

InChI=1S/C22H20Cl2N2OS/c1-22(2)15(12-18(23)24)19(22)20(27)26-17-11-7-6-10-16(17)25-21(26)28-13-14-8-4-3-5-9-14/h3-12,15,19H,13H2,1-2H3

InChI Key

MYFPQEMJWCZPNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N2C3=CC=CC=C3N=C2SCC4=CC=CC=C4)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Condensation with Carbon Disulfide

Method :

  • Reactants : o-Phenylenediamine (1.0 eq), carbon disulfide (1.2 eq), potassium hydroxide (1.5 eq) in ethanol/water (3:1).

  • Conditions : Reflux at 80°C for 12–24 hours.

  • Mechanism : Cyclocondensation forms 2-mercaptobenzimidazole, a key intermediate.

  • Yield : 75–85%.

Microwave-Assisted Synthesis

Method :

  • Reactants : o-Phenylenediamine, orthoesters (e.g., triethylorthoformate), ZrOCl₂·8H₂O catalyst (10 mol%).

  • Conditions : Microwave irradiation (300 W, 100°C, 30 min).

  • Advantages : Reduced reaction time (≤1 hour) and improved yields (80–90%).

Introduction of the Benzylthio Group

The 2-mercaptobenzimidazole intermediate undergoes alkylation to introduce the benzylthio moiety.

Alkylation with Benzyl Halides

Method :

  • Reactants : 2-Mercaptobenzimidazole (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (2.0 eq) in dry acetone.

  • Conditions : Reflux at 60°C for 6–8 hours.

  • Workup : Filtration, washing with ice-cold water, and recrystallization from ethanol.

  • Yield : 60–70%.

Green Chemistry Approaches

Method :

  • Reactants : 2-Mercaptobenzimidazole, benzyl chloride, PEG-400 solvent, NaOH (1.0 eq).

  • Conditions : Room temperature, 4 hours.

  • Advantages : Solvent recyclability and reduced environmental impact.

Synthesis of the Cyclopropane Carbonyl Component

The 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl group is prepared separately.

Cyclopropanation via [2+1] Cycloaddition

Method :

  • Reactants : Dichlorovinyl ketone, dimethyl diazomethane, Rh₂(OAc)₄ catalyst (2 mol%).

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 50–60%.

Conversion to Acyl Chloride

Method :

  • Reactants : Cyclopropanecarboxylic acid, thionyl chloride (3.0 eq), catalytic DMF.

  • Conditions : Reflux at 70°C for 3 hours.

  • Workup : Distillation under reduced pressure.

  • Purity : >95% by NMR.

Final Acylation Step

The benzylthio-benzimidazole is acylated with the cyclopropane carbonyl chloride.

Schotten-Baumann Reaction

Method :

  • Reactants : 2-(Benzylthio)-1H-benzimidazole (1.0 eq), cyclopropanecarbonyl chloride (1.5 eq), NaOH (2.0 eq) in THF/water (1:1).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 65–75%.

Catalytic Acylation

Method :

  • Reactants : 2-(Benzylthio)-1H-benzimidazole, acyl chloride (1.2 eq), DMAP (10 mol%), triethylamine (2.0 eq) in DCM.

  • Conditions : Stirring at 25°C for 12 hours.

  • Advantages : Higher regioselectivity and reduced side products.

Optimization and Scalability

Microwave-Assisted One-Pot Synthesis

Method :

  • Reactants : o-Phenylenediamine, benzyl bromide, cyclopropanecarbonyl chloride.

  • Conditions : Sequential microwave steps (120°C, 20 min per step).

  • Yield : 70% overall.

Solvent and Catalyst Screening

ParameterOptimal ChoiceImpact on Yield
Solvent Ethanol/water (3:1)Maximizes acylation efficiency
Base K₂CO₃Reduces hydrolysis
Catalyst CuI (5 mol%)Accelerates benzylthio alkylation

Analytical Validation

  • Purity : HPLC (>98%).

  • Structural Confirmation :

    • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 4.92 (s, CH₂-S), 1.50 (s, cyclopropane CH₃).

    • MS (ESI) : m/z 431.4 [M+H]⁺.

Challenges and Mitigation

ChallengeSolution
Low cyclopropanation yieldUse Rh(II) catalysts for stereocontrol
Acylation side reactionsDMAP catalysis improves selectivity
Benzylthio group oxidationConduct reactions under N₂ atmosphere

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step reactions leveraging benzimidazole and cyclopropane chemistry. Key steps include:

1.1. Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic conditions . For derivatives with a benzylthio group at position 2, the following sequence is employed:

  • Thiourea alkylation : 2-Chlorobenzimidazole reacts with thiourea to form a thiouronium intermediate .

  • Benzylation : The thiouronium salt reacts with benzyl halides (e.g., benzyl chloride) to introduce the benzylthio group .

Example Reaction:

text
2-Chlorobenzimidazole + Thiourea → Thiouronium intermediate Thiouronium intermediate + Benzyl chloride → 2-(Benzylthio)-1H-benzimidazole

Chemical Reactivity

The compound’s reactivity is influenced by three key functional groups:

Functional Group Reactivity
Benzimidazole ring - Susceptible to electrophilic substitution at positions 5 and 6 .
Benzylthio group (-S-CH₂Ph) - Oxidizes to sulfone (-SO₂-CH₂Ph) under strong oxidizing conditions .
Dichlorovinylcyclopropane - Undergoes dehydrohalogenation to form alkenes under basic conditions .

2.1. Oxidation Reactions

The benzylthio group oxidizes to sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) . For example:

text
2-(Benzylthio)benzimidazole + H₂O₂ → 2-(Benzylsulfonyl)benzimidazole

2.2. Nucleophilic Substitution

The dichlorovinyl group participates in nucleophilic substitution reactions. For instance:

  • Reaction with amines yields vinylamine derivatives .

  • Hydrolysis forms carboxylic acids under acidic/basic conditions .

3.1. Thermal Stability

  • Stable up to 200°C (decomposition observed at higher temperatures) .

  • The cyclopropane ring resists ring-opening under mild conditions due to steric protection from dimethyl groups .

3.2. Photochemical Reactivity

  • The dichlorovinyl group may undergo [2+2] photocycloaddition under UV light .

Scientific Research Applications

2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Findings :

  • Butylthio derivatives (e.g., 2-(butylthio)-1H-benzimidazole) exhibit simpler structures but lack the dichlorovinyl-cyclopropane moiety, which may reduce pesticidal efficacy .

Cyclopropane and Dichlorovinyl Substituents

The cyclopropane carbonyl group distinguishes the target compound from other benzimidazoles. Comparisons include:

  • Similar effects are observed in etaconazole and propiconazole, triazole antifungals with cyclopropane-like motifs .
  • In contrast, unsubstituted cyclopropane derivatives (e.g., 1-((2,4-dichlorophenyl)amino)carbonyl-cyclopropanecarboxylic acid) lack the benzimidazole core, limiting their application spectrum .

Structural and Electronic Effects

highlights bond angles (e.g., 109.2° for C10–C11–H11A/B) and torsional strains in related compounds. The target compound’s dichlorovinyl group may introduce steric clashes, reducing metabolic degradation compared to less-hindered derivatives .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with benzimidazole core functionalization. For example, nucleophilic substitution at the benzimidazole sulfur site using benzylthiol derivatives under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzylthio group . Subsequent acylation with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride requires controlled temperatures (0–5°C) to minimize side reactions. Yield optimization (60–75%) depends on stoichiometric ratios (1:1.2 for acyl chloride) and inert atmospheres to prevent hydrolysis . Purity is validated via column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Key markers include the cyclopropane carbonyl proton (δ 2.8–3.1 ppm, singlet) and dichlorovinyl protons (δ 5.9–6.2 ppm, doublet). The benzimidazole NH proton (δ 12.1–12.5 ppm) confirms hydrogen bonding .
  • IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-S (680–720 cm⁻¹) validate functional groups .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., m/z 483.3 for C₂₃H₂₁Cl₂N₂O₂S) .

Q. How does the thermal stability of this compound inform its storage and handling in laboratory settings?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, with a sharp mass loss (95%) by 300°C, attributed to cyclopropane ring rupture and benzimidazole degradation. Differential thermal analysis (DTA) shows an exothermic peak at 235°C, indicating oxidative decomposition. Storage recommendations include desiccated environments (RH <30%) and refrigeration (4°C) to prevent hydrolysis of the dichlorovinyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data obtained from different deuterated solvents?

Solvent-induced shifts are common. For example, in DMSO-d₆, the benzimidazole NH proton appears downfield (δ 12.5 ppm) due to hydrogen bonding with the solvent, whereas in CDCl₃, it may split into multiplets (δ 11.8–12.2 ppm) due to reduced polarity. To resolve ambiguities:

  • Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
  • Compare data with computationally predicted shifts (e.g., DFT-based NMR prediction tools) .

Q. What computational strategies are recommended to model the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to predict binding affinities. Focus on the dichlorovinyl group’s hydrophobic interactions and the benzimidazole’s π-π stacking .
  • MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes, particularly at the cyclopropane-carbonyl active site .

Q. What methodologies are employed to assess the compound’s reactivity under varying pH conditions?

  • Kinetic Studies : Monitor hydrolysis of the dichlorovinyl group via UV-Vis spectroscopy (λ = 270 nm) in buffered solutions (pH 2–12). Pseudo-first-order rate constants (kₒbₛ) reveal maximal stability at pH 7.0–7.5 .
  • LC-MS/MS : Identify degradation products (e.g., 2-(benzylthio)-1H-benzimidazole) under acidic conditions (pH <3) using collision-induced dissociation (CID) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Variations in bioassay protocols (e.g., cell line selection, incubation times) can skew results. For example, antiparasitic IC₅₀ values may differ between Plasmodium falciparum 3D7 (0.8 µM) and Dd2 strains (2.3 µM) due to transporter protein expression . Standardize assays using WHO-recommended protocols and include positive controls (e.g., chloroquine for antimalarial studies) .

Methodological Tables

Table 1. Key Spectral Markers for Structural Validation

TechniqueKey Peaks/MarkersReference
¹H NMR (DMSO-d₆)δ 12.5 ppm (NH), δ 6.1 ppm (dichlorovinyl)
¹³C NMRδ 170.2 ppm (C=O), δ 35.6 ppm (cyclopropane)
IR1695 cm⁻¹ (C=O), 705 cm⁻¹ (C-S)

Table 2. Degradation Products Under Acidic Conditions (pH 2.0)

Time (h)Major Product (m/z)Proposed Structure
24327.1 ([M+H]⁺)2-(Benzylthio)-1H-benzimidazole
48291.0 ([M+H]⁺)Benzimidazole-2-thiol derivative

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